Aminoguanidine bicarbonate

Description

Propriétés

IUPAC Name |

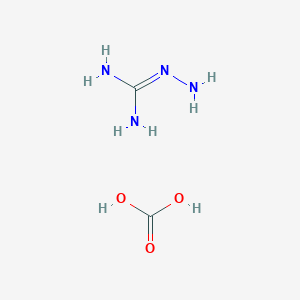

2-aminoguanidine;carbonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6N4.CH2O3/c2-1(3)5-4;2-1(3)4/h4H2,(H4,2,3,5);(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXHZHQQWQTQMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NN)(N)N.C(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062537 | |

| Record name | Carbonic acid, compd. with hydrazinecarboximidamide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Carbonic acid, compd. with hydrazinecarboximidamide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2200-97-7, 2582-30-1 | |

| Record name | Aminoguanidine carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2200-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoguanidine bicarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2582-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, compd. with hydrazinecarboximidamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002200977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminoguanidine bicarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002582301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminoguanidine bicarbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonic acid, compd. with hydrazinecarboximidamide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid, compd. with hydrazinecarboximidamide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminoguanidinium hydrogen carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbonic acid, compd. with hydrazinecarboximidamide (1:?) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Aminoguanidine bicarbonate can be synthesized through several methods. One common method involves the reduction of nitroguanidine with zinc dust in the presence of glacial acetic acid. The reaction mixture is kept at a low temperature using an ice bath, and the reduction is completed by warming the mixture to 40°C. The product is then precipitated using ammonium chloride and sodium bicarbonate .

Another method involves reacting calcium cyanamide with hydrazine sulfate, which produces this compound upon further processing .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of purified reagents and controlled temperatures is crucial in industrial settings to achieve consistent results .

Analyse Des Réactions Chimiques

Types of Reactions

Aminoguanidine bicarbonate undergoes various chemical reactions, including:

Condensation Reactions: It condenses with carboxylic acids under acidic conditions to form hydrazides.

Oxidation and Reduction Reactions: It can be involved in redox reactions, although specific details on these reactions are less commonly documented.

Substitution Reactions: It can participate in substitution reactions, particularly in the formation of derivatives used in pharmaceuticals.

Common Reagents and Conditions

Carboxylic Acids: Used in condensation reactions to form hydrazides.

Oxalic Acid: Reacts with this compound to form heterocyclic compounds.

Zinc Dust and Glacial Acetic Acid: Used in the reduction of nitroguanidine to this compound.

Major Products

Hydrazides: Formed from condensation reactions with carboxylic acids.

Heterocyclic Compounds: Formed from reactions with oxalic acid and other similar reagents.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Therapeutic Uses

AGB is primarily recognized for its role in the pharmaceutical industry, where it serves as an essential intermediate in the synthesis of various medicinal compounds. Its applications include:

- Diabetes Management : AGB has been shown to mitigate vascular impairments associated with diabetes, contributing to cardiovascular health by reducing complications related to diabetic vascular dysfunction . This makes it a valuable candidate in developing therapies for diabetes-related conditions.

- Antioxidant Properties : AGB acts as a scavenger of glucose degradation products (GDPs) and prevents the formation of advanced glycation end products (AGEs), which are harmful in peritoneal dialysis fluids . This property is crucial for improving the biocompatibility of dialysis treatments.

- Inhibition of Nitric Oxide Synthase (NOS) : By inhibiting NOS, AGB regulates nitric oxide levels, which can be beneficial in conditions characterized by excessive nitric oxide production, such as inflammation and certain cardiovascular diseases .

1.2 Synthesis of Bioactive Compounds

AGB is a foundational building block for synthesizing various bioactive compounds, including:

- Anti-inflammatory Agents : Recent studies have highlighted AGB derivatives with potent anti-inflammatory properties . These derivatives are being researched for their potential use in treating inflammatory diseases.

- Antimicrobial and Antiviral Agents : AGB has been utilized in developing compounds with antimicrobial and antiviral activities, including anti-HIV agents . Its derivatives are being explored for their effectiveness against various pathogens.

Agricultural Applications

AGB also finds significant utility in agriculture:

- Pesticide Production : As a chemical intermediate, AGB is used in synthesizing pesticides, enhancing crop protection and improving agricultural yields . Its role in this sector underscores its importance in sustainable farming practices.

Chemical Synthesis

AGB's reactivity makes it an indispensable resource in chemical synthesis:

- Dyes and Foaming Agents : AGB is employed in producing vibrant dyes used across textiles and cosmetics industries. Additionally, its properties allow it to function as a foaming agent in various consumer products .

- Corrosion Inhibitors : The compound's ability to form stable complexes makes it suitable for developing corrosion inhibitors used in industrial applications .

Clinical Study on Diabetes Management

A study conducted on diabetic rats demonstrated that the administration of AGB significantly improved microcirculation within the peritoneum when added to peritoneal dialysis fluids. The results indicated a reduction in leucocyte rolling and enhanced morphological characteristics of the peritoneal lining, showcasing AGB's potential therapeutic benefits in managing diabetes-related complications .

Synthesis of Novel Derivatives

Research focusing on the synthesis of aminoguanidine derivatives has revealed their potential as effective anti-inflammatory agents. The study outlined various synthetic routes to produce these derivatives, emphasizing their stability and biological activity . This research paves the way for further exploration into new therapeutic agents derived from AGB.

Mécanisme D'action

Aminoguanidine bicarbonate exerts its effects primarily by inhibiting the formation of advanced glycosylation end products. It reacts with Amadori-derived fragmentation products, preventing the formation of these harmful compounds. This mechanism is particularly relevant in the context of diabetic complications, where this compound has shown potential in ameliorating or preventing related issues .

Comparaison Avec Des Composés Similaires

Aminoguanidine bicarbonate is unique in its ability to inhibit advanced glycosylation end products, making it particularly valuable in medical research. Similar compounds include:

Aminoguanidine hydrochloride: Another form of aminoguanidine with similar properties but different applications.

Guanylhydrazine hydrogencarbonate: A related compound with similar chemical structure and properties.

This compound stands out due to its specific inhibitory effects on glycosylation end products and its versatility in various chemical reactions.

Activité Biologique

Aminoguanidine bicarbonate, a derivative of aminoguanidine, has garnered significant attention in the field of biomedical research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, providing a comprehensive overview of its biological activity.

- Chemical Formula : CH₆N₄·H₂CO₃

- Molecular Weight : 136.11 g/mol

- CAS Number : 2582-30-1

- EC Number : 219-956-7

This compound acts primarily as an inhibitor of nitric oxide synthase (NOS), which is crucial in regulating nitric oxide (NO) levels in various biological processes. This inhibition can have profound effects on inflammation and vascular health.

- Inhibition of Nitric Oxide Synthase :

- Antioxidant Properties :

- Anti-inflammatory Effects :

- Protection Against Glycation :

Therapeutic Applications

This compound has been investigated for various therapeutic applications:

- Diabetes Management :

- Pulmonary Fibrosis :

- Neuroprotection :

Case Study 1: Pulmonary Fibrosis Model

A study involving rats showed that this compound significantly reduced total hydroxyproline content in the lungs compared to controls, indicating its efficacy in modulating fibrotic responses induced by bleomycin .

| Group | Treatment | Total Hydroxyproline (mg) |

|---|---|---|

| A | Control | 1.83 ± 0.14 |

| B | Bleomycin | 3.46 ± 0.36 |

| C | Bleomycin + AG | 2.09 ± 0.22 |

Case Study 2: Diabetes-Induced Vascular Dysfunction

In diabetic animal models, this compound was shown to improve endothelial function and reduce vascular complications associated with diabetes by inhibiting AGE formation and enhancing nitric oxide bioavailability .

Q & A

Q. What are the standard protocols for synthesizing aminoguanidine bicarbonate, and how can purity be characterized?

this compound is typically synthesized via the reaction of calcium cyanamide with hydrazine sulfate, followed by conversion to the bicarbonate salt for purification . Key steps include:

- Synthesis : Reacting calcium cyanamide and hydrazine sulfate in aqueous conditions, with subsequent neutralization using carbon dioxide to precipitate the bicarbonate form.

- Purification : Recrystallization from water or ethanol to remove impurities.

- Characterization : Use NMR (e.g., labeling for tautomerism studies ), FTIR (to confirm functional groups), and elemental analysis. Purity can be assessed via HPLC or melting point determination (decomposes above 50°C ).

Q. What are the primary research applications of this compound in pharmaceutical studies?

Its applications include:

- AGE Inhibition : As a precursor in studies on advanced glycation end-product (AGE) inhibitors, particularly in diabetes and aging research .

- Chemical Synthesis : Serving as a building block for heterocycles (e.g., guanidine furan, triazoles) and explosives/pesticides .

- Isotopic Labeling : -labeled this compound is used in structural studies of tautomerism in aminotetrazoles .

Q. What safety precautions are critical when handling this compound?

- Storage : Keep in a cool (<25°C), dry environment to avoid thermal decomposition (>50°C) .

- Handling : Use PPE (gloves, goggles, lab coats) and work in a fume hood to minimize inhalation/contact. Document usage to prevent accidental exposure .

- Waste Disposal : Neutralize with weak acids (e.g., acetic acid) before disposal to reduce toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioavailability data between this compound and hydrochloride forms?

Contradictions arise due to solubility differences: the hydrochloride form is more soluble and bioavailable . To address this:

- Experimental Design : Compare dissolution rates in simulated physiological buffers (pH 1.2–7.4) and measure plasma half-life (e.g., 4 hours in rodents ).

- Dosage Adjustments : Account for solubility by normalizing doses based on molar equivalence. For example, 150 mg bicarbonate ≈ 120 mg hydrochloride .

- Analytical Methods : Use LC-MS to quantify plasma concentrations and validate bioequivalence .

Q. What methodologies optimize the stability of this compound in long-term pharmacological studies?

- Formulation : Encapsulate in pH-sensitive polymers to protect against gastric degradation.

- Storage Conditions : Lyophilize the compound and store under inert gas (e.g., nitrogen) to prevent CO absorption and decomposition .

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH) with periodic HPLC analysis to monitor degradation products .

Q. How can researchers design experiments to evaluate aminoguanidine’s dual role in AGE inhibition and reactive oxygen species (ROS) scavenging?

- In Vitro Models : Use bovine serum albumin (BSA)-glucose/fructose systems to measure AGE formation (fluorescence at 370/440 nm) alongside ROS assays (e.g., DCFH-DA for cellular ROS) .

- In Vivo Models : Employ diabetic rodent models to assess renal/cardiac AGE accumulation (immunohistochemistry) and oxidative stress markers (e.g., malondialdehyde levels) .

- Dose-Response Analysis : Test escalating doses (150–600 mg/kg/day) to identify therapeutic windows and synergistic effects with antioxidants like carnosine .

Q. What strategies address contradictions in reaction yields during this compound synthesis?

- Parameter Optimization : Vary reaction temperature (20–60°C), stoichiometry (1:1 to 1:1.2 cyanamide:hydrazine), and CO flow rate to maximize yield .

- Impurity Profiling : Use GC-MS to identify byproducts (e.g., unreacted hydrazine) and adjust purification steps (e.g., activated carbon treatment) .

- Scale-Up Considerations : Implement continuous flow reactors to improve mixing and reduce decomposition risks .

Methodological Best Practices

Q. How should researchers report this compound data to ensure reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Experimental Section : Detail synthesis steps, purification methods, and characterization data (e.g., NMR peaks, elemental analysis). For known compounds, cite literature protocols .

- Supporting Information : Include raw spectral data, reaction optimization tables, and stability profiles .

- Ethical Reporting : Disclose conflicts of interest and funding sources .

What frameworks assist in formulating hypothesis-driven research questions for aminoguanidine studies?

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.